molecular formula C22H30N2O2S B6059037 9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane

9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B6059037
M. Wt: 386.6 g/mol
InChI Key: NYUDFZQPHBHPOI-UHFFFAOYSA-N
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Description

9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[45]decane is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The process generally starts with the preparation of boron reagents, followed by the coupling of these reagents with appropriate halides under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[(2,3-Dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane apart is its spirocyclic structure, which imparts unique chemical properties and potential for diverse applications. Its combination of aromatic and heterocyclic elements makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

9-[(2,3-dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-25-20-8-3-6-18(21(20)26-2)14-23-11-5-9-22(16-23)10-12-24(17-22)15-19-7-4-13-27-19/h3-4,6-8,13H,5,9-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUDFZQPHBHPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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